Morpholine-4-carboxylic Acid
Overview
Description
Morpholine-4-carboxylic acid is an organic compound that belongs to the class of morpholine derivatives. It is characterized by a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, with a carboxylic acid group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Morpholine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to promote the formation of the this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as:
- Continuous feeding of reactants into a reactor.
- Controlled heating and stirring to maintain optimal reaction conditions.
- Purification of the product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Morpholine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into morpholine derivatives with different functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced morpholine derivatives with various functional groups.
Substitution: Esters, amides, and other substituted morpholine derivatives.
Scientific Research Applications
Morpholine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of morpholine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives have been shown to inhibit enzymes such as cathepsin S, which plays a role in various biological processes . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Morpholine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-4-carboxylic acid: Both compounds have a similar ring structure, but pyrrolidine lacks the oxygen atom present in morpholine.
Piperidine-4-carboxylic acid: Piperidine also has a six-membered ring with a nitrogen atom, but it does not contain an oxygen atom like morpholine.
Oxazolidine-4-carboxylic acid: This compound has a five-membered ring with both nitrogen and oxygen atoms, differing in ring size from morpholine.
Uniqueness: this compound is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
morpholine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUHQDIOZQUPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431421 | |
Record name | Morpholine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50881-96-4 | |
Record name | Morpholine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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